Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
描述
Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 1,4-dihydropyridine (DHP) core fused with a cyclohexanone ring. The compound features a 4-ethylphenyl substituent at the 4-position and a cyclopentyl ester at the 3-carboxylate position. The ethylphenyl group contributes moderate lipophilicity, which may enhance membrane permeability, while the cyclopentyl ester could influence metabolic stability compared to smaller alkyl esters like ethyl or methyl .
属性
IUPAC Name |
cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO3/c1-5-17-10-12-18(13-11-17)23-22(25(29)30-19-8-6-7-9-19)16(2)27-20-14-26(3,4)15-21(28)24(20)23/h10-13,19,23,27H,5-9,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHDIRKKPTSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound exhibits a unique structure that combines multiple functional groups, leading to diverse biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H30N2O3 |
| Molecular Weight | 402.50 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hexahydroquinoline structure facilitates interactions with enzymes and receptors through hydrogen bonding and π-π stacking. The presence of the ethylphenyl group enhances lipophilicity and potentially increases bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that cyclopentyl derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research Findings : In vitro studies revealed that cyclopentyl derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the management of Alzheimer's disease:
- Study Results : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 0.75 µM. This suggests potential therapeutic applications in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound in comparison with similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Cyclopentyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl... | 0.85 | AChE Inhibition |
| Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl... | 1.20 | Anticancer |
| Cyclopentyl 4-(3-bromophenyl)-2,7,7-trimethyl... | 0.60 | Antimicrobial |
相似化合物的比较
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituent variations, synthesis methods, and biological activities:
| Compound Name | Substituent (4-position) | Ester Group | Synthesis Catalyst/Conditions | Yield (%) | Key Findings | References |
|---|---|---|---|---|---|---|
| Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-... | 4-ethylphenyl | Cyclopentyl | Not specified (inferred via boronic acid coupling) | N/A | Hypothesized enhanced lipophilicity and metabolic stability | |
| Methyl 4-(4-cyclohexylphenyl)-2,7,7-trimethyl-5-oxo-... | 4-cyclohexylphenyl | Methyl | Cyclohexylboronic acid | 85 | Improved cardiomyogenic inhibition; confirmed via SAR studies | |
| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-... | 4-chlorophenyl | Ethyl | GO@Fe3O4@Cur–Cu nanocatalyst | 92 | High yield under mild conditions; superior to traditional catalysts | |
| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-... | 2-chlorophenyl | Ethyl | Conventional acid catalysis | 78 | Potent anti-Pseudomonas activity (MIC: 8 µg/mL; p < 0.05 vs. control) | |
| Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... | 4-hydroxyphenyl | Ethyl | DABCO2CuCl4 | 89 | Enhanced solubility due to phenolic -OH; moderate anti-inflammatory effects | |
| Ethyl 4-(4-dimethylaminophenyl)-2,7,7-trimethyl-5-oxo-... | 4-dimethylaminophenyl | Ethyl | None (crystal structure reported) | N/A | Flat-boat DHP conformation; N–H⋯O hydrogen bonding in crystal lattice | |
| Benzyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-... | 4-ethylphenyl | Benzyl | Ionic liquid-assisted nanocatalyst | 88 | NMR-confirmed structure; similar lipophilicity to cyclopentyl analog |
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Chlorophenyl derivatives (4-Cl, 2-Cl) exhibit strong antimicrobial activity but may reduce bioavailability due to polarity . Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Methoxy and dimethylamino groups enhance solubility and electronic interactions but may reduce metabolic stability .
Ester Group Impact: Cyclopentyl vs. Benzyl esters offer intermediate lipophilicity but may introduce toxicity risks.
Synthetic Efficiency: Nanocatalysts (e.g., GO@Fe3O4@Cur–Cu) achieve >90% yields under mild conditions, outperforming traditional acid/base catalysts . Solvent-free synthesis (e.g., for 3-methoxyphenyl analog) aligns with green chemistry principles but requires longer reaction times .
Pharmacological Performance: The 2-chlorophenyl analog shows the highest antimicrobial activity (MIC: 8 µg/mL), while dimethylaminophenyl derivatives are prioritized for cardiovascular applications due to DHP ring conformation .
准备方法
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction remains the cornerstone for constructing hexahydroquinoline scaffolds. As demonstrated in, this one-pot MCR typically involves:
-
Aldehyde component : 4-Ethylbenzaldehyde introduces the 4-(4-ethylphenyl) substituent.
-
1,3-Dicarbonyl component : Methyl acetoacetate or cyclopentyl acetoacetate provides the ester moiety and C-2 methyl group.
-
Enamine precursor : 3-Aminocyclohex-2-en-1-one or dimedone (5,5-dimethylcyclohexane-1,3-dione) contributes to the 2,7,7-trimethyl-5-oxo core.
-
Ammonium acetate : Acts as the nitrogen source for cyclization.
Reaction conditions vary by solvent and catalyst. For example, heating at 80°C in i-PrOH for 5 days yields 51–98% purity, while Triton X-100 in water at room temperature achieves 91–98% yields in 30–130 minutes.
Stepwise Synthesis of Target Compound
Condensation and Cyclization
The initial step forms the hexahydroquinoline core via a four-component reaction:
Optimized Conditions :
Mechanistic Insight :
The aldehyde and dimedone undergo Knoevenagel condensation, followed by Michael addition with the enamine and subsequent cyclodehydration.
Esterification to Introduce Cyclopentyl Group
Intermediate I (methyl ester) undergoes transesterification with cyclopentanol:
Conditions :
Alternative Synthetic Routes
Direct Synthesis Using Cyclopentyl Acetoacetate
Replacing methyl acetoacetate with cyclopentyl acetoacetate eliminates the transesterification step:
Advantages :
Challenges :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time:
Conditions :
Catalytic Systems and Reaction Optimization
Heterogeneous Catalysis
Magnetic Fe₃O₄ nanoparticles functionalized with acidic ionic liquids (LAIL@MNP) enhance efficiency:
Benefits :
Solvent Effects
Water vs. Organic Solvents :
Trade-offs :
-
Aqueous media reduce toxicity but may limit substrate solubility.
-
Organic solvents require higher temperatures but achieve faster kinetics.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Challenges and Mitigation Strategies
Steric Hindrance
The 4-ethylphenyl and cyclopentyl groups increase steric bulk, necessitating:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
